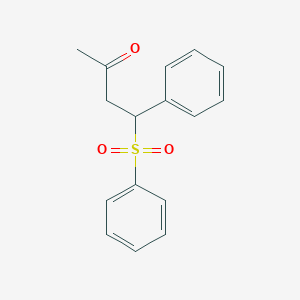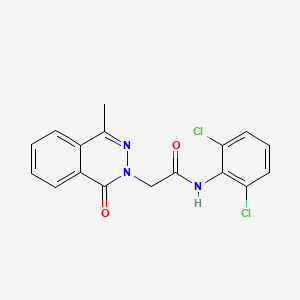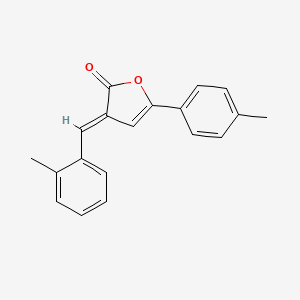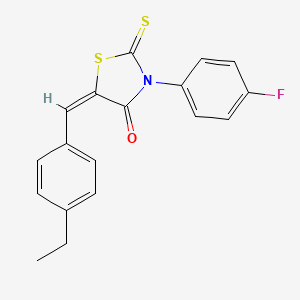![molecular formula C21H16Cl2N2O2 B4900068 bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPO is a chelating agent that can selectively bind to metal ions, making it useful in the extraction and separation of metal ions from solutions. In
科学研究应用
Bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime has been widely used in scientific research for its ability to selectively bind to metal ions. It has been used in the extraction and separation of actinide and lanthanide ions from nuclear waste, as well as in the extraction of metals from ores. This compound has also been used as a chelating agent in analytical chemistry for the determination of metal ions in various samples. Additionally, this compound has been studied for its potential applications in drug delivery systems and as a catalyst in organic reactions.
作用机制
The mechanism of action of bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime involves the formation of a complex between the this compound molecule and a metal ion. The this compound molecule contains two oxygen atoms and two nitrogen atoms that can coordinate with the metal ion, forming a stable complex. The selectivity of this compound for certain metal ions is due to the size and charge of the metal ion, as well as the steric hindrance of the this compound molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and does not cause significant damage to DNA. Additionally, this compound has been shown to have low acute toxicity in animal studies.
实验室实验的优点和局限性
The advantages of using bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime in lab experiments include its high selectivity for certain metal ions, its ability to form stable complexes, and its relatively low toxicity. However, the use of this compound can be limited by its solubility in certain solvents and its potential for degradation under certain conditions.
未来方向
There are several future directions for research on bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, the use of this compound in drug delivery systems and catalysis is an area of active research. Further studies on the biochemical and physiological effects of this compound could also provide valuable insights into its potential applications.
合成方法
The synthesis of bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime involves the reaction of bis(4-chlorophenyl)methanone with 4-methylphenyl isocyanate, followed by the addition of hydroxylamine hydrochloride. The resulting product is purified through recrystallization, yielding this compound as a white crystalline solid. The synthesis of this compound is well-established and has been extensively studied in scientific literature.
属性
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-14-2-12-19(13-3-14)24-21(26)27-25-20(15-4-8-17(22)9-5-15)16-6-10-18(23)11-7-16/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZCQWVWYLQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)

![4-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4900000.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)
![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)

![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)

![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)